

Application Note: High-Resolution Mass Spectrometry for the Characterization of Rocuronium Impurities

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Compound of Interest

Compound Name: *3-Acetyl-17-deacetyl Rocuronium Bromide*

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Introduction

Rocuronium bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent employed in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery.[1][2][3] As with any pharmaceutical compound, ensuring the purity and stability of rocuronium bromide is critical for its safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the comprehensive characterization of rocuronium impurities.[1][2][5] The high mass accuracy and resolving power of HRMS enable the confident determination of elemental compositions and the differentiation of closely related compounds, which is essential for identifying known and unknown impurities and degradation products. This application note provides a detailed protocol for the characterization of rocuronium impurities using LC-HRMS, including methods for forced degradation studies to assess the stability of the drug substance under various stress conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form during the manufacturing process, transportation, and storage of rocuronium bromide. These studies also help in elucidating the degradation pathways and developing stability-indicating analytical methods.

Protocol for Forced Degradation:

- **Acidic Hydrolysis:** Dissolve 10 mg of rocuronium bromide in 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.
- **Basic Hydrolysis:** Dissolve 10 mg of rocuronium bromide in 1 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.
- **Oxidative Degradation:** Dissolve 10 mg of rocuronium bromide in 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. One study noted the formation of an unknown degradation product under oxidative conditions using 1% H₂O₂ with reflux for 1 hour.[\[1\]](#)[\[5\]](#)
- **Thermal Degradation:** Place 10 mg of solid rocuronium bromide in a hot air oven at 105°C for 24 hours. Dissolve the sample in a suitable solvent for analysis.
- **Photolytic Degradation:** Expose a solution of rocuronium bromide (1 mg/mL in water) to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.

Sample Preparation for LC-HRMS Analysis

- **Standard and Sample Solutions:** Prepare a stock solution of rocuronium bromide reference standard at a concentration of 1 mg/mL in a mixture of acetonitrile and water (90:10 v/v). Prepare working standard solutions by diluting the stock solution to the desired concentrations. For the analysis of forced degradation samples, dilute the stressed samples with the same solvent mixture to a suitable concentration.

- Rocuronium Related Compounds: A peak identification mixture containing rocuronium bromide and its related compounds A, B, C, D, E, F, G, and H can be obtained from commercial suppliers like LGC Standards.[2]

LC-HRMS Method

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
- Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a bare silica column, is often used for the separation of polar compounds like rocuronium and its impurities. A common column dimension is 250 mm x 4.6 mm with a 5 μ m particle size.
- Mobile Phase:
 - Mobile Phase A: Ammonium formate buffer (e.g., 107.5 mM, pH 7.0)
 - Mobile Phase B: Acetonitrile
- Gradient Elution: A typical gradient might start at 90% B, with a linear decrease to 70% B over 20 minutes, followed by a re-equilibration step. The optimal gradient should be determined based on the specific column and instrument used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 μ L.
- High-Resolution Mass Spectrometer: An Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer capable of high resolution (>60,000 FWHM) and accurate mass measurements (<5 ppm).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS Parameters:

- Capillary Voltage: 3.5 kV
- Source Temperature: 300°C
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Data Acquisition: Acquire data in full scan mode to detect all potential impurities. For structural elucidation, perform data-dependent MS/MS or MS_n experiments on the detected impurity peaks.

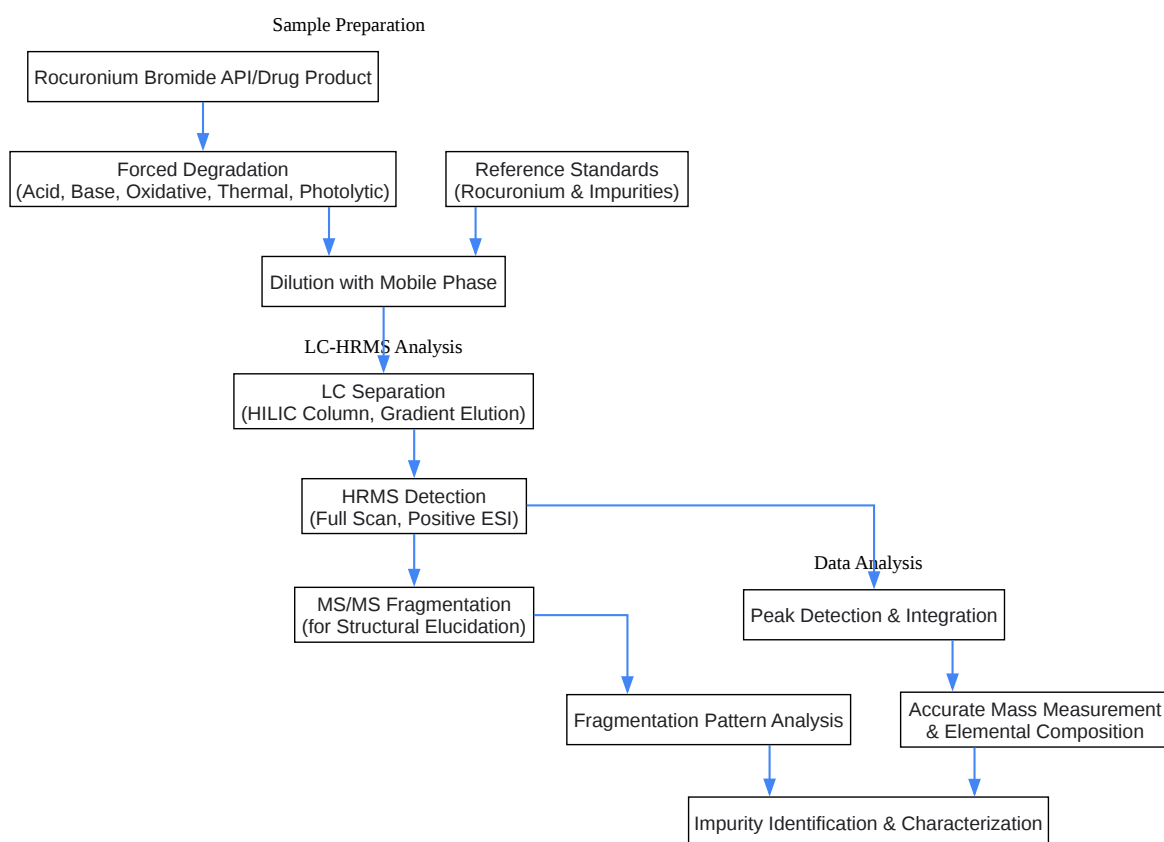
Data Presentation

The following table summarizes the known impurities of rocuronium bromide as listed in the European Pharmacopoeia, along with their structural modifications and expected m/z values.

Compound Name	Impurity	Formula	Structural Modification	Expected m/z
Rocuronium	-	$C_{32}H_{53}N_2O_4^+$	-	529.3997
Impurity A	A	$C_{29}H_{47}N_2O_4^+$	Loss of propenyl group	487.3530
Impurity B	B	$C_{34}H_{55}N_2O_5^+$	Acetylation of hydroxyl group	571.4105
Impurity C	C	$C_{30}H_{49}N_2O_3^+$	Hydrolyzed acetate group	485.3737
Impurity D	D	$C_{32}H_{51}N_2O_5^+$	Hydrolyzed acetate group, acetylation of hydroxyl group	543.3792
Impurity E	E	$C_{31}H_{51}N_2O_4^+$	Modification of morpholine ring to a pyrrolidine ring	515.3843
Impurity F	F	$C_{33}H_{53}N_2O_4^+$	Acetylation of hydroxyl group, modification of morpholine to pyrrolidine ring	541.4000
Impurity G	G	$C_{27}H_{43}N_2O_3^+$	Loss of propenyl group, hydrolyzed acetate group	443.3268
Impurity H	H	$C_{32}H_{49}N_2O_4^+$	Modification of ring A to a 2-cyclohexenone structure	525.3687

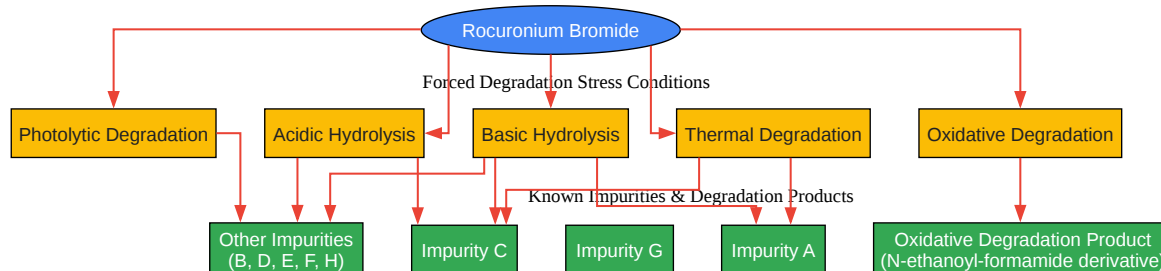
Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the characterization of rocuronium impurities and the logical relationship of forced degradation studies.



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Figure 1. Experimental workflow for rocuronium impurity characterization.



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Figure 2. Logical relationship of forced degradation studies.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive characterization of rocuronium bromide impurities. The detailed protocols and methods outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively identify, quantify, and characterize both known and novel impurities. By employing forced degradation studies and advanced HRMS techniques, the stability and purity of rocuronium bromide can be thoroughly assessed, ensuring the development of safe and effective pharmaceutical products. The ability to generate accurate mass data and detailed fragmentation information is key to the structural elucidation of unknown degradation products, which is a critical aspect of drug development and regulatory compliance.

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